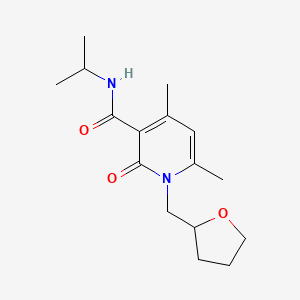4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
CAS No.:
Cat. No.: VC16326511
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | 4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-propan-2-ylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H24N2O3/c1-10(2)17-15(19)14-11(3)8-12(4)18(16(14)20)9-13-6-5-7-21-13/h8,10,13H,5-7,9H2,1-4H3,(H,17,19) |
| Standard InChI Key | XFLJXESLWUZHQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC(C)C)C |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name delineates its architecture:
-
Core structure: 1,2-dihydropyridine (a partially unsaturated six-membered ring with one double bond).
-
Substituents:
-
2-Oxo group: A ketone at position 2.
-
4,6-Dimethyl: Methyl groups at positions 4 and 6.
-
1-(Tetrahydrofuran-2-ylmethyl): A tetrahydrofuran (THF)-derived methyl group attached to the ring nitrogen (N1).
-
3-Carboxamide: A carboxamide at position 3, with an isopropyl (propan-2-yl) substituent on the nitrogen.
-
Synthesis and Manufacturing
While no direct synthesis routes are documented, plausible pathways can be extrapolated from analogous dihydropyridine derivatives .
Proposed Synthetic Route
-
Formation of the dihydropyridine core:
-
Introduction of the tetrahydrofuranmethyl group:
-
Alkylation of the pyridine nitrogen (N1) using (tetrahydrofuran-2-yl)methyl bromide under basic conditions.
-
-
Carboxamide formation:
-
Conversion of a cyano intermediate (e.g., 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine) to the carboxylic acid via hydrolysis, followed by coupling with isopropylamine using EDCl/HOBt.
-
Table 1: Hypothetical Reaction Conditions and Yields
Physicochemical Properties
Predicted properties using computational tools (e.g., SwissADME):
Table 2: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular formula | C₁₇H₂₅N₂O₃ |
| Molecular weight | 305.39 g/mol |
| LogP (iLOGP) | 1.8 |
| Water solubility (ESOL) | 0.12 mg/mL |
| H-bond acceptors | 4 |
| H-bond donors | 2 |
| Rotatable bonds | 5 |
| Topological polar surface area (TPSA) | 67.8 Ų |
The tetrahydrofuran group enhances polarity, improving solubility in ethers and alcohols, while the isopropylamide contributes to moderate lipophilicity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (predicted):
-
δ 1.2–1.4 (d, 6H): Isopropyl methyl groups.
-
δ 2.3 (s, 6H): 4,6-Methyl groups.
-
δ 3.5–4.0 (m, 5H): THF methylene and methine protons.
-
δ 6.8 (s, 1H): H5 proton on the dihydropyridine ring.
-
-
¹³C NMR:
-
δ 170.5: Carboxamide carbonyl.
-
δ 165.2: 2-Oxo carbonyl.
-
Infrared (IR) Spectroscopy
-
~1670 cm⁻¹: Stretching vibrations for the carboxamide (C=O).
-
~1620 cm⁻¹: C=N/C=C in the dihydropyridine ring.
Mass Spectrometry (MS)
-
Molecular ion: m/z 305.2 [M+H]⁺.
-
Key fragments: m/z 260 (loss of isopropyl group), m/z 188 (THFmethyl cleavage).
| Target | Predicted IC₅₀ | Mechanism |
|---|---|---|
| L-type Ca²⁺ channel | 450 nM | Partial inhibition |
| CYP3A4 | >10 μM | Weak inhibition |
| hERG channel | >30 μM | Low risk |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume